molecular formula C4H6O4 B126664 Methylmalonic acid CAS No. 516-05-2

Methylmalonic acid

Cat. No. B126664
CAS RN: 516-05-2
M. Wt: 118.09 g/mol
InChI Key: ZIYVHBGGAOATLY-UHFFFAOYSA-N
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Description

Methylmalonic Acid Description

Methylmalonic acid (MMA) is a dicarboxylic acid that plays a significant role in the metabolism of certain lipids and amino acids. It is a biochemical hallmark of methylmalonic acidemias, a group of genetic metabolic disorders characterized by the inability to convert methylmalonyl-CoA into succinyl-CoA, which can be due to defects in the methylmalonyl-CoA mutase enzyme or in the synthesis of its cofactor, adenosylcobalamin . These disorders can lead to a range of clinical presentations, including ketoacidosis, neurodegeneration, and renal failure .

Synthesis Analysis

Methylmalonic acidemia can result from various genetic mutations that affect the synthesis of adenosylcobalamin or the activity of methylmalonyl-CoA mutase. There are six known biochemical and genetic forms of the disease, with two forms (mut° and mut-) resulting from defects in the mutase apoenzyme, and four forms (cbl A, cbl B, cbl C, and cbl D) resulting from deficient adenosylcobalamin synthesis . The synthesis of MMA is intricately linked to vitamin B12 metabolism, and defects in this pathway can lead to MMA accumulation .

Molecular Structure Analysis

The molecular structure of MMA consists of a central carbon atom bonded to two carboxyl groups, a hydrogen atom, and a methyl group. This structure is crucial for its role in metabolism and its interactions with mitochondrial transport systems. MMA is a substrate for several mitochondrial carrier systems and can inhibit the malate-phosphate exchange carrier, which may explain some of the metabolic impairments observed in methylmalonic aciduria .

Chemical Reactions Analysis

MMA is involved in several key chemical reactions within the cell. It can inhibit succinate dehydrogenase, an enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, leading to mitochondrial dysfunction . However, studies have shown that MMA itself is not a direct inhibitor of the respiratory chain complexes or ATPase, suggesting that the inhibition observed in methylmalonic acidurias may be due to the accumulation of other metabolites such as malonic acid and 2-methylcitric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of MMA contribute to its role in metabolic disorders. It is a polar molecule due to the presence of two carboxyl groups, which allows it to be soluble in water and biological fluids. This solubility facilitates its transport within the body and its excretion in urine, which is a diagnostic marker for methylmalonic acidemias . MMA's reactivity with mitochondrial transport systems and its ability to accumulate within mitochondria can disrupt normal cellular respiration and energy production .

Case Studies and Clinical Relevance

Several case studies have highlighted the clinical relevance of MMA. For instance, patients with methylmalonic acidemia often present with a common set of clinical and laboratory findings, including acute metabolic crises. The response to cobalamin supplementation varies among different genetic forms of the disease, with some patients showing marked decreases in MMA concentration upon treatment . Additionally, mitochondrial dysfunction, characterized by the formation of megamitochondria and respiratory chain dysfunction, has been observed in both human patients and animal models of mut methylmalonic acidemia . These findings underscore the importance of genotypic classification for prognosis and therapy in methylmalonic acidemias .

Scientific Research Applications

Biochemical Insights

Methylmalonic acid (MMA) is pivotal in understanding certain metabolic disorders, particularly Methylmalonic Acidurias. It has been studied extensively to determine its role in mitochondrial energy metabolism and related neurodegeneration. For instance, Kölker et al. (2003) found that MMA does not directly inhibit respiratory chain function, suggesting that its role as a major toxic metabolite in Methylmalonic Acidurias might be overstated. Instead, other metabolites, such as 2-methylcitric acid and malonic acid, might be more significant in this context (Kölker et al., 2003).

Neurological Impact

MMA's impact on the nervous system has also been a subject of investigation. Research by Kölker et al. (2000) showed that MMA can induce excitotoxic neuronal damage in vitro. This finding is crucial for understanding the neurological symptoms observed in patients with Methylmalonic Aciduria, such as seizures and delayed psychomotor development (Kölker et al., 2000).

Metabolic Implications

MMA's role in metabolic pathways is another area of interest. Melo et al. (2011) reviewed the changes in mitochondrial energy metabolism occurring in Methylmalonic Acidemia, focusing on the effects of accumulated MMA. This accumulation seems to impair mitochondrial function through inhibition of specific enzymes and transporters (Melo et al., 2011).

Potential Therapeutic Applications

In therapeutic research, there's an exploration of how antioxidants, like ascorbic acid, can mitigate MMA-induced behavioral and neurological deficits. Pettenuzzo et al. (2003) demonstrated that ascorbic acid could prevent behavioral alterations in rats induced by MMA, suggesting oxidative stress might play a role in the neuropathology of Methylmalonic Acidemia (Pettenuzzo et al., 2003).

Diagnostic Applications

MMA also serves as a diagnostic biomarker. Its measurement in serum, plasma, and urine is vital for diagnosing inborn errors of metabolism or vitamin B12 deficiency. Kushnir et al. (2001) developed a method for high-throughput quantitative measurement of MMA using tandem mass spectrometry, enhancing the diagnostic process for related metabolic disorders (Kushnir et al., 2001).

Safety And Hazards

MMA can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

New genomic therapies, which include canonical adeno-associated virus gene addition, genome editing, and systemic mRNA therapy, have shown great promise in murine models of MMA . These approaches may emerge as effective treatments for MMA and related disorders of organic acid metabolism .

properties

IUPAC Name

2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
Source PubChem
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InChI Key

ZIYVHBGGAOATLY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
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DSSTOX Substance ID

DTXSID00199549
Record name Methylmalonic acid
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Molecular Weight

118.09 g/mol
Source PubChem
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Physical Description

Solid
Record name Methylmalonic acid
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Solubility

679.0 mg/mL
Record name Methylmalonic Acid
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Product Name

Methylmalonic acid

CAS RN

516-05-2, 1215348-94-9
Record name Methylmalonic acid
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Record name METHYLMALONIC ACID
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Melting Point

135 °C
Record name Methylmalonic Acid
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Record name Methylmalonic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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